1-(3-Chlorophenyl)pyrrolidine-2,5-dione
Overview
Description
1-(3-Chlorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with a 3-chlorophenyl group. This compound has garnered significant interest due to its potential pharmacological activities, particularly in the fields of anticonvulsant and antinociceptive research .
Mechanism of Action
Target of Action
The primary targets of 1-(3-Chlorophenyl)pyrrolidine-2,5-dione are the voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) . These targets play crucial roles in the transmission of nerve impulses, regulation of neuronal excitability, and inhibition of neurotransmission .
Mode of Action
This compound interacts with its targets by inhibiting the function of voltage-gated sodium and calcium channels . This inhibition disrupts the normal flow of ions through these channels, thereby affecting the electrical activity of neurons . The compound also influences the GABA transporter, which could enhance inhibitory neurotransmission .
Biochemical Pathways
The inhibition of voltage-gated sodium and calcium channels can disrupt several neuronal signaling pathways . The influence on the GABA transporter may also affect GABAergic neurotransmission .
Pharmacokinetics
The compound’s interaction with ion channels and transporters suggests that it may have good bioavailability
Result of Action
The inhibition of voltage-gated sodium and calcium channels by this compound can lead to decreased neuronal excitability . This may result in anticonvulsant effects, as observed in animal models of epilepsy . The compound’s influence on the GABA transporter could enhance inhibitory neurotransmission, potentially contributing to its antinociceptive activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with 3-chloroaniline. The reaction is carried out in the presence of a suitable solvent, such as benzene, and a catalyst, such as thionyl chloride. The mixture is refluxed for a specific duration to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 3-(2-Chlorophenyl)pyrrolidine-2,5-dione
- 3-(4-Chlorophenyl)pyrrolidine-2,5-dione
- Ethosuximide (a pyrrolidine-2,5-dione derivative)
Comparison: 1-(3-Chlorophenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it shows a different affinity for molecular targets, leading to variations in its anticonvulsant and antinociceptive activities .
Conclusion
This compound is a compound of significant interest in scientific research due to its versatile chemical reactivity and potential therapeutic applications. Its unique structure and mechanism of action make it a valuable candidate for further exploration in medicinal chemistry and related fields.
Properties
IUPAC Name |
1-(3-chlorophenyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLHBSYWLCUPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165467 | |
Record name | 2,5-Piperidinedione, 1-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15386-99-9 | |
Record name | 2,5-Piperidinedione, 1-(3-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Piperidinedione, 1-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-CHLOROPHENYL)-SUCCINIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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